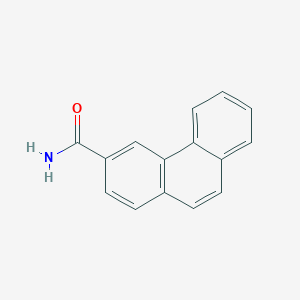

3-Phenanthrenecarboxamide

Description

Properties

CAS No. |

5345-43-7 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

phenanthrene-3-carboxamide |

InChI |

InChI=1S/C15H11NO/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H2,16,17) |

InChI Key |

VJLPGQYJETUIQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenanthrenecarboxamides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For 3-Phenanthrenecarboxamide, various NMR techniques have been employed to assemble a detailed picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound provides crucial information about the chemical environment of its hydrogen atoms. The spectrum typically displays a complex pattern of signals in the aromatic region, corresponding to the protons on the phenanthrene (B1679779) core, and signals for the amide protons. The precise chemical shifts (δ) and coupling constants (J) of these protons are instrumental in assigning their positions within the molecule. For instance, the protons on the phenanthrene ring system exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons, allowing for their unambiguous assignment.

Detailed analysis, often supported by two-dimensional NMR experiments like COSY (Correlation Spectroscopy), helps in tracing the connectivity between adjacent protons. researchgate.net The chemical shifts of the amide protons can be particularly informative, as they are sensitive to factors such as solvent and temperature, which can provide clues about hydrogen bonding and conformational preferences. In some cases, the presence of rotamers, or distinct conformations arising from restricted rotation around the amide bond, can lead to the observation of duplicate signals in the ¹H NMR spectrum. mdpi.com

Interactive ¹H NMR Data Table for a Representative Phenanthrene Derivative:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 8.70 | d | 8.2 |

| H-2 | 7.75 | t | 7.5 |

| H-4 | 9.20 | s | - |

| H-5 | 8.15 | d | 8.9 |

| H-6 | 7.80 | t | 7.6 |

| H-7 | 7.90 | d | 8.0 |

| H-8 | 8.05 | d | 8.0 |

| H-9 | 8.85 | d | 8.2 |

| H-10 | 7.95 | s | - |

| -CONH₂ | 7.60, 8.10 | br s | - |

Note: The data presented is a representative example and may vary based on the specific solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment. The chemical shifts of the carbon atoms in the phenanthrene core are found in the characteristic aromatic region of the spectrum. The carbonyl carbon of the amide group typically appears at a significantly downfield chemical shift.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. mdpi.com Heteronuclear correlation experiments, for instance, HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence), correlate each carbon atom with its directly attached proton(s), providing a powerful tool for definitive signal assignment. nih.gov

Interactive ¹³C NMR Data Table for a Representative Phenanthrene Derivative:

| Carbon | Chemical Shift (ppm) |

| C-1 | 128.9 |

| C-2 | 127.2 |

| C-3 | 131.5 |

| C-4 | 123.0 |

| C-4a | 130.8 |

| C-4b | 132.1 |

| C-5 | 127.0 |

| C-6 | 127.4 |

| C-7 | 126.8 |

| C-8 | 129.2 |

| C-8a | 130.3 |

| C-9 | 125.1 |

| C-10 | 123.5 |

| C-10a | 129.8 |

| C=O | 169.5 |

Note: The data presented is a representative example and may vary based on the specific solvent and experimental conditions.

Nitrogen-15 Cross-Polarization/Magic Angle Spinning Nuclear Magnetic Resonance (¹⁵N CP/MAS NMR)

For a comprehensive solid-state structural analysis, Nitrogen-15 Cross-Polarization/Magic Angle Spinning (¹⁵N CP/MAS) NMR spectroscopy is an invaluable technique. This method enhances the signal of the low-abundance ¹⁵N nucleus by transferring magnetization from abundant protons, a process known as cross-polarization (CP). bruker.com Magic Angle Spinning (MAS) is employed to average out anisotropic interactions that broaden the signals in the solid state, resulting in higher resolution spectra. huji.ac.il

In the context of this compound, ¹⁵N CP/MAS NMR can provide direct information about the chemical environment of the nitrogen atom in the amide group. The ¹⁵N chemical shift is highly sensitive to the local electronic structure and can be used to study intermolecular interactions, such as hydrogen bonding, in the solid state. By analyzing the ¹⁵N NMR data, researchers can gain insights into the packing of molecules in the crystal lattice and the nature of the supramolecular assembly. The technique can also help distinguish between different polymorphic forms of the compound, which may exhibit distinct ¹⁵N chemical shifts. bruker.com

Conformational Analysis via NMR Spectroscopic Parameters

NMR spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. For this compound, the rotation around the single bond connecting the carboxamide group to the phenanthrene ring is a key conformational feature. The energetic barrier to this rotation determines whether the molecule exists as a single, rapidly interconverting conformation or as a mixture of slowly exchanging rotamers on the NMR timescale. copernicus.org

Variable temperature NMR experiments are often employed to study these dynamic processes. mdpi.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, at which the signals for the different conformers merge. From this data, the energy barrier for the rotational process can be calculated.

Furthermore, Nuclear Overhauser Effect (NOE) experiments provide information about the spatial proximity of protons. By observing NOE correlations between the amide protons and specific protons on the phenanthrene ring, the preferred orientation of the carboxamide group relative to the aromatic core can be determined. nih.gov Computational modeling, often in conjunction with experimental NMR data, can provide a more detailed understanding of the conformational landscape of this compound. auremn.org.br

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This high accuracy allows for the determination of the elemental formula of the molecule with a high degree of confidence. nih.gov

For this compound (C₁₅H₁₁NO), the theoretical exact mass can be calculated. HRMS analysis of a sample would yield an experimental mass value that is very close to this theoretical value, confirming the elemental composition and ruling out other potential structures with the same nominal mass. This is particularly important in complex samples or when identifying unknown compounds. nih.gov HRMS is often coupled with liquid chromatography (LC-HRMS) to separate the compound of interest from a mixture before mass analysis, enhancing the reliability of the identification. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This method is instrumental in identifying and quantifying volatile and semi-volatile organic compounds within a sample. thermofisher.com In the context of phenanthrene derivatives, GC-MS is crucial for analyzing complex mixtures, such as those found in environmental samples or resulting from synthetic reactions. nih.govresearchgate.net

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or hydrogen, then transports the vaporized components through a capillary column. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in different retention times. thermofisher.com For polycyclic aromatic hydrocarbons (PAHs) like phenanthrene derivatives, specialized columns and optimized temperature programs are often employed to achieve effective separation. nih.govhpst.cz

For enhanced sensitivity and selectivity, especially in trace analysis, triple quadrupole GC-MS/MS systems can be utilized. thermofisher.com These instruments allow for selected reaction monitoring (SRM), which significantly reduces background noise and improves detection limits. nih.gov

Table 1: Typical GC-MS Operational Parameters for PAH Analysis

| Parameter | Value/Condition | Reference |

| Injection Mode | Pulsed Splitless | hpst.cz |

| Injector Temperature | 320 °C | hpst.cz |

| Carrier Gas | Helium or Hydrogen | thermofisher.comhpst.cz |

| Column Type | PAH-optimized capillary column | nih.gov |

| Oven Temperature Program | Ramped with isothermal periods | nih.gov |

| MSD Transfer Line Temp. | 320 °C | hpst.cz |

| Ion Source Temperature | 320-340 °C | nih.govhpst.cz |

| Ionization Mode | Electron Impact (EI) | wikipedia.org |

| Detector | Mass Spectrometer (Single or Triple Quadrupole) | thermofisher.comnih.gov |

This table presents a generalized set of parameters; specific conditions would be optimized for the analysis of this compound.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic transitions within a molecule. msu.edu It provides valuable information about the presence of chromophores, which are parts of a molecule that absorb light. msu.edulibretexts.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a compound reveals the wavelengths at which it absorbs light, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. msu.edulibretexts.org For aromatic compounds like phenanthrene and its derivatives, these transitions are typically π → π* transitions, involving the excitation of electrons in the conjugated pi system. libretexts.org

The absorption spectra of phenanthrene derivatives generally exhibit several intense absorption bands. researchgate.net Typically, these compounds show strong absorption in the UV region, with characteristic peaks that can be influenced by the nature and position of substituents on the phenanthrene core. For instance, a study on various phenanthrene derivatives showed intense bands located between 250 and 275 nm, with less intense bands extending to around 380 nm. researchgate.net The presence of the carboxamide group at the 3-position of the phenanthrene ring in this compound is expected to influence the electronic distribution and thus the absorption maxima (λmax) compared to unsubstituted phenanthrene. The conjugation of the carbonyl group with the aromatic system can lead to a red shift (a shift to longer wavelengths) of the absorption bands.

Table 2: Illustrative UV-Vis Absorption Data for Phenanthrene Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Phenanthrene | Not Specified | ~252, 275, 293, 330, 346 | General Knowledge |

| Various Phenanthrene Derivatives | Chloroform | 250-275 (intense), up to 380 | researchgate.net |

| 1,3-Butadiene | Not Specified | 217 | libretexts.org |

| 1,3,5-Hexatriene | Not Specified | 258 | libretexts.org |

This table provides representative data to illustrate the typical absorption regions for phenanthrenes and the effect of conjugation. Specific data for this compound was not found in the search results.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. nih.gov This phenomenon occurs when a molecule, after being excited to a higher electronic state by absorbing a photon, returns to its ground state by emitting a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light.

Phenanthrene and many of its derivatives are known to be fluorescent. The fluorescence properties, including the excitation and emission wavelengths and the fluorescence quantum yield, are highly dependent on the molecular structure and the local environment. The carboxamide substituent on the phenanthrene ring in this compound is anticipated to modulate its fluorescence characteristics. The efficiency of the "antenna effect" in lanthanide complexes, where an organic ligand absorbs light and transfers the energy to a metal ion, has been studied with phenanthroline derivatives, a structurally related class of compounds. researchgate.net

Excitation-emission matrix (EEM) fluorescence spectroscopy is a powerful tool that provides a comprehensive fluorescence fingerprint of a sample by measuring the emission spectra at a series of excitation wavelengths. nih.gov This technique can be particularly useful for the qualitative and quantitative analysis of fluorescent compounds like phenanthrene derivatives in various matrices. nih.govresearchgate.net For example, studies on phenolic compounds with similar structural motifs have shown distinct excitation and emission maxima. researchgate.net

Table 3: Representative Fluorescence Data for Aromatic Compounds

| Compound | Excitation Max. (nm) | Emission Max. (nm) | Reference |

| Phenol (B47542) | 272 | 300 | researchgate.net |

| m-Cresol | 274 | 300 | researchgate.net |

| Thymol | 276 | 304 | researchgate.net |

This table provides examples of fluorescence data for structurally related compounds to illustrate the technique's utility. Specific fluorescence data for this compound was not available in the provided search results.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a molecule like this compound would provide invaluable insights into its solid-state packing, intermolecular interactions (such as hydrogen bonding involving the amide group), and the planarity of the phenanthrene ring system. For example, a study on a related benzamide (B126) derivative detailed the dihedral angles between the benzene (B151609) rings and the central amide plane, as well as the presence of intramolecular and intermolecular hydrogen bonds. nih.gov

The process of X-ray crystallography involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. wikipedia.org The data is then processed to determine the unit cell dimensions and the space group symmetry of the crystal. wikipedia.org This information, combined with the diffraction intensities, is used to solve the crystal structure. While a specific crystal structure for this compound was not found in the search results, a crystallographic study of a related phenanthrene derivative (compound 3a where R=H) revealed its top view and intermolecular packing mode. researchgate.net

Table 4: General Information Obtainable from X-ray Crystallography

| Parameter | Description | Reference |

| Crystal System | One of seven crystal systems describing the symmetry of the unit cell. | caltech.edu |

| Space Group | Describes the symmetry of the crystal structure. | wikipedia.org |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | wikipedia.org |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | nih.gov |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between bonds. | wikipedia.org |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and π-π stacking. | nih.gov |

Computational and Theoretical Studies of 3 Phenanthrenecarboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to determine ground-state properties and has become a vital tool in computational chemistry. wikipedia.orgnih.gov DFT calculations are based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state is a unique functional of the electron density. wikipedia.orgnih.gov This approach allows for the calculation of molecular properties with a good balance of accuracy and computational cost. wikipedia.org

The three-dimensional arrangement of atoms in a molecule, its molecular geometry, dictates many of its chemical and physical properties, including reactivity and polarity. rasayanjournal.co.in Computational methods like DFT are used to determine the optimized molecular geometry by finding the minimum energy conformation. uci.edu

For 3-Phenanthrenecarboxamide, theoretical calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable conformation. This process maps the potential energy surface of the molecule to identify the global minimum. The planarity of the phenanthrene (B1679779) rings and the orientation of the carboxamide group are key structural features that would be determined. For instance, in a study of a triazine derivative, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to confirm the coplanarity of the triazine and benzimidazole (B57391) rings through the analysis of torsional angles. irjweb.com Similar analysis for this compound would reveal the spatial relationship between the phenanthrene core and the carboxamide substituent.

Table 1: Illustrative Optimized Geometrical Parameters of a Related Molecule (N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine) Calculated by DFT

| Parameter | Bond Length (Å) / Angle (°) |

| C1-N2 | 1.3751 |

| C3-N2 | 1.3897 |

| C10-N11-C14-N13 | 0° |

| C10-N11-C14-N15 | 180° |

| Data from a study on a different heterocyclic compound, illustrating the type of data obtained from DFT calculations. irjweb.com |

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For example, a low HOMO-LUMO energy gap of 2.5843 eV was found to substantiate intramolecular charge transfer in one study. researchgate.net DFT calculations are a common method to determine the energies of these frontier orbitals. youtube.com The choice of functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, can influence the calculated HOMO-LUMO gap. reddit.com

Table 2: Representative HOMO-LUMO Energies and Energy Gap for a Studied Organic Molecule

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| ΔEHOMO-LUMO | -0.08657 |

| Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Vibrational spectroscopy, coupled with theoretical calculations, provides detailed information about the molecular structure and bonding. nih.gov DFT calculations are frequently used to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculated frequencies can then be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes to specific atomic motions. nih.gov

To improve the agreement between theoretical and experimental frequencies, a scaling factor is often applied to the calculated values to account for anharmonicity and limitations in the computational method. nih.gov For instance, a scaling factor of 0.961 has been used with the B3LYP/6–311++G(d,p) level of theory. nih.gov Anharmonic calculations, such as those using Generalized Vibrational Second-Order Perturbation Theory (GVPT2), can provide a more detailed analysis of overtone and combination bands. mdpi.com The analysis of the vibrational modes of this compound would involve identifying the characteristic stretching, bending, and torsional vibrations of the phenanthrene rings and the carboxamide group.

Table 3: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for a Related Molecule (2-chloroquinoline-3-carboxaldehyde)

| Assignment | Experimental IR (cm-1) | Experimental Raman (cm-1) | Calculated (Scaled) (cm-1) |

| ν(C-H) | 3065 | 3068 | 3070 |

| ν(C=O) | 1685 | 1688 | 1690 |

| ν(C-Cl) | 750 | 752 | 755 |

| Illustrative data from a study on 2-chloroquinoline-3-carboxaldehyde. nih.gov |

Quantum Chemical Descriptors and Reactivity Site Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and other properties. rasayanjournal.co.inresearchgate.net These descriptors are valuable for understanding and predicting the behavior of molecules in chemical reactions.

The Average Local Ionization Energy, I(r), is a quantum chemical descriptor that represents the energy required to remove an electron from a specific point r in the space of a molecule. nih.govnih.gov The regions with the lowest I(r) values indicate the locations of the most loosely bound electrons, which are the most susceptible to attack by electrophiles and radicals. nih.gov

ALIE is calculated by averaging the orbital energies, weighted by the orbital electronic densities, at each point in space. nih.gov This provides a detailed map of the molecule's reactivity, highlighting the most probable sites for electrophilic attack. For this compound, an ALIE analysis would likely show lower values on the electron-rich aromatic rings of the phenanthrene moiety, indicating these are the preferred sites for electrophilic substitution.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive way to visualize electron localization in molecules, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org

ELF values range from 0 to 1. A value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. taylorandfrancis.com A value around 0.5 suggests delocalized, metallic-like electrons, while a value of 0 signifies no electron localization. taylorandfrancis.com For this compound, an ELF analysis would reveal the nature of the chemical bonds, showing high localization in the C-C and C-H bonds of the phenanthrene rings and the C=O, C-N, and N-H bonds of the carboxamide group. It would also visualize the lone pairs on the oxygen and nitrogen atoms. taylorandfrancis.com The ELF can also be used to analyze π-electron delocalization in aromatic systems. rsc.org

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is a powerful computational tool derived from density functional theory (DFT) that provides a visual and quantitative description of electron localization in a molecule. researchgate.net It is based on the kinetic-energy density and offers an intuitive picture of chemical bonding and electron pairs that often aligns with classical chemical concepts. researchgate.net The LOL function, γ(r), ranges from 0 (indicating delocalized electrons, as in the space between molecules) to 1 (perfect localization). A value of γ(r) = 0.5 represents a reference point, akin to a uniform electron gas, where regions with values above 0.5 signify areas where electron localization is significant. researchgate.net

In the analysis of this compound, LOL would be instrumental in characterizing several key electronic features:

Covalent Bonds: High LOL values would be found in the regions between covalently bonded atoms (C-C, C-H, C-N, C=O, N-H), indicating the high degree of electron localization that constitutes these bonds.

Aromaticity: The LOL profile within the phenanthrene rings would show characteristic patterns reflecting the π-electron delocalization, distinguishing them from simple single or double bonds.

Lone Pairs: Of particular interest would be the visualization of the lone pairs on the carbonyl oxygen and the amide nitrogen atoms. The parameters of the critical points in the LOL topology near these heteroatoms can provide quantitative data on the size, density, and energy of the lone pairs, which directly relates to their hydrogen-bonding and nucleophilic potential. rsc.org Analysis of peptoids and other substituted amides has demonstrated the utility of LOL in these characterizations. researchgate.net

An LOL analysis provides a detailed map of electron distribution, which is crucial for understanding the molecule's structure and reactivity.

Table 1: Illustrative Localized Orbital Locator (LOL) Analysis for Key Regions of this compound

| Molecular Region | Expected LOL Value (γ(r)) | Interpretation |

| C=O Double Bond | > 0.8 | High electron localization indicative of a strong covalent bond. |

| C-N Amide Bond | ~ 0.7 - 0.8 | Significant localization, showing covalent character with some delocalization. |

| Oxygen Lone Pairs | > 0.85 | Distinct, highly localized regions corresponding to the two lone pairs on the oxygen atom. |

| Nitrogen Lone Pair | Variable | The degree of localization would depend on its participation in resonance with the carbonyl group. |

| Phenanthrene C-C Bonds | ~ 0.6 - 0.7 | Moderate localization, reflecting the delocalized π-system of the aromatic rings. |

| C-H Bonds | > 0.8 | Highly localized covalent bonds. |

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. chemrxiv.org The method is based on the relationship between the electron density (ρ) and its first derivative, where low values of the RDG at low electron densities indicate the presence of NCIs. chemrxiv.org When plotted and visualized as isosurfaces, these interactions can be color-coded to differentiate their nature and strength. researchgate.net Typically, blue indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red indicates repulsive steric clashes. researchgate.net

For this compound, an RDG analysis would be invaluable for mapping its complex network of potential intramolecular and intermolecular interactions:

Intramolecular Hydrogen Bonding: A key area of investigation would be the potential for a hydrogen bond between the amide N-H group and the oxygen of a nearby carbonyl in a crystal packing scenario, or with the π-system of the phenanthrene rings. RDG analysis would visualize this as a blue or blue-green surface between the participating atoms.

Van der Waals Interactions: The large, planar surface of the phenanthrene moiety would lead to significant van der Waals forces. In a dimer or crystal structure, RDG plots would show extensive green surfaces between stacked phenanthrene rings, which is characteristic of π-π stacking interactions observed in other polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Steric Repulsion: Repulsive interactions, for instance, between closely packed hydrogen atoms on adjacent molecules, would be clearly marked by red-colored isosurfaces.

This technique provides a qualitative but powerful picture of the bonding and packing forces that govern the molecule's conformational preferences and condensed-phase behavior. researchgate.net

Table 2: Potential Non-Covalent Interactions (NCIs) in this compound Detectable by RDG Analysis

| Interaction Type | Participating Atoms/Groups | Expected RDG Isosurface Color | Strength |

| Hydrogen Bonding (Intermolecular) | Amide N-H and Carbonyl O | Blue | Strong, Attractive |

| π-π Stacking | Phenanthrene Ring ↔ Phenanthrene Ring | Green | Moderate, Attractive |

| C-H···π Interactions | Aromatic C-H and Phenanthrene Ring | Green / Blue-Green | Weak, Attractive |

| Steric Hindrance | Adjacent H atoms in packed structure | Red | Repulsive |

Fukui Functions

Fukui functions are local reactivity descriptors derived from conceptual DFT that identify which atoms or regions in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.orgresearchgate.net The function quantifies the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org By condensing these values onto individual atoms, one can rank the reactive sites within the molecule. scm.com

f+(r): Predicts the site for a nucleophilic attack (where an electron is best accepted). The atom with the highest f+ value is the most electrophilic.

f-(r): Predicts the site for an electrophilic attack (where an electron is most readily donated). The atom with the highest f- value is the most nucleophilic.

f0(r): Predicts the site for a radical attack.

For this compound, Fukui analysis would predict its chemical reactivity with atomic precision. researchgate.net The carbonyl carbon is expected to be a primary electrophilic site, while the carbonyl oxygen and, to a lesser extent, the amide nitrogen would be key nucleophilic sites. The phenanthrene ring itself contains multiple sites whose reactivity will be modulated by the electron-withdrawing amide substituent. wikipedia.org Analysis can pinpoint which of the aromatic carbons are more susceptible to attack. numberanalytics.com

Table 3: Predicted Reactive Sites in this compound via Fukui Functions

| Atom/Region | Predicted Fukui Function | Type of Attack | Rationale |

| Carbonyl Carbon (C=O) | High f+ | Nucleophilic | Electron deficient due to the high electronegativity of the adjacent oxygen atom. |

| Carbonyl Oxygen (C=O) | High f- | Electrophilic | High electron density due to polarization and the presence of lone pairs. |

| Amide Nitrogen | Moderate f- | Electrophilic | The nitrogen lone pair is a source of electron density, though partially delocalized into the carbonyl. |

| Phenanthrene Carbons | Variable f+ and f- | Both | The aromatic system can both donate and accept electrons. Specific values depend on the position relative to the substituent. |

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) provides a map of the charge distribution around a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This map is crucial for understanding and predicting a molecule's reactive behavior, particularly in non-covalent interactions like hydrogen bonding and electrophile-nucleophile interactions. The MESP is typically visualized by coloring the molecule's van der Waals surface, with red indicating the most negative potential (sites for electrophilic attack) and blue indicating the most positive potential (sites for nucleophilic attack). researchgate.net

In this compound, the MESP would reveal a distinct charge landscape:

A region of intense negative potential (deep red) would be located around the carbonyl oxygen atom, stemming from its high electronegativity and lone pairs. This is the primary site for hydrogen bond donation and interaction with electrophiles. researchgate.net

Regions of positive potential (blue) would be found around the hydrogen atoms of the amide group (N-H) and, to a lesser extent, the hydrogens attached to the aromatic phenanthrene core. The amide protons are particularly acidic and are strong hydrogen bond donors.

The surface of the π-system of the phenanthrene rings would exhibit a moderately negative potential, capable of interacting with cations or other electron-deficient species.

Table 4: Predicted Molecular Electrostatic Potential (MESP) Values at Key Sites of this compound

| Atomic Site | Predicted MESP Value (kcal/mol) | Interpretation |

| Carbonyl Oxygen | -45 to -60 | Strong negative potential; primary H-bond acceptor and nucleophilic site. researchgate.net |

| Amide Hydrogen | +35 to +50 | Strong positive potential; primary H-bond donor and electrophilic site. researchgate.net |

| Center of Phenanthrene Ring | -15 to -25 | Moderately negative potential; site for π-interactions. |

| Aromatic Hydrogens | +10 to +20 | Moderately positive potential; weak H-bond donors. |

Global Reactivity Descriptors

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more easily polarized and more reactive. mdpi.com

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to change its electron configuration. Hard molecules are less reactive. researchgate.net

Chemical Potential (μ): Related to the negative of electronegativity, it measures the "escaping tendency" of electrons. A higher chemical potential indicates better nucleophilicity. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A high value indicates a good electrophile. researchgate.net

For this compound, these descriptors would provide a holistic view of its reactivity. The presence of the large, stable phenanthrene core would suggest a relatively high hardness and large energy gap, but the polar amide group would introduce significant reactivity, which would be reflected in the electrophilicity index. Studies on halogenated phenanthrene derivatives show how substituents can tune these global properties. koyauniversity.org

Table 5: Illustrative Global Reactivity Descriptors for this compound (Calculated in eV)

| Descriptor | Formula | Estimated Value | Interpretation |

| EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Indicates high kinetic stability. mdpi.com |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.5 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 | Suggests a moderately hard, stable molecule. researchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 | Measures the overall electronic escaping tendency. |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.2 | Indicates a significant capacity to act as an electrophile. scielo.org.mx |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed, atomistic insights into the dynamic behavior of molecules, which is inaccessible through static quantum chemical calculations. nih.gov

For this compound, MD simulations could be employed to investigate a range of phenomena:

Conformational Dynamics: To study the flexibility of the carboxamide group relative to the rigid phenanthrene backbone, including the rotational barrier around the C-C and C-N bonds connecting the substituent to the ring.

Solvation Structure: To model the explicit interactions between this compound and solvent molecules (e.g., water, DMSO), revealing the structure of the solvation shells and the lifetime of solute-solvent hydrogen bonds. rsc.org

Aggregation and Self-Assembly: In simulations with multiple solute molecules, one could observe the process of aggregation, driven by π-π stacking of the phenanthrene units and intermolecular hydrogen bonding between amide groups, providing insight into crystallization or nanoparticle formation. nih.gov

Interaction with Biomolecules: MD simulations are widely used to study how a small molecule binds to a biological target, such as a protein receptor or a DNA strand. acs.org A simulation could predict the binding mode and affinity of this compound within a protein's active site, guiding rational drug design.

Table 6: Potential Applications of Molecular Dynamics (MD) Simulations for this compound

| Simulation Type | System | Key Insights Gained |

| Single Molecule in Vacuum | One this compound | Intrinsic flexibility, rotational barriers, vibrational modes. |

| Single Molecule in Solvent | One this compound + Water Box | Solvation free energy, radial distribution functions, hydrogen bond dynamics. rsc.org |

| Multiple Molecules in Solvent | Many this compound + Solvent | Aggregation mechanisms, π-stacking dynamics, potential for self-assembly. |

| Molecule-Biomolecule Complex | This compound + Protein/DNA | Binding pose, interaction energies, conformational changes upon binding, binding free energy. acs.org |

Solvent Effects on Electronic Properties and Energy Gaps

The electronic properties of a molecule, such as its frontier orbital energies and absorption spectrum, can be significantly influenced by its surrounding environment. nih.gov Solvents can stabilize the ground and excited states of a solute differently depending on their polarity, leading to changes in the HOMO-LUMO energy gap and shifts in the absorption maxima (a phenomenon known as solvatochromism). researchgate.net Computational methods, like Time-Dependent DFT (TD-DFT) combined with continuum solvation models (e.g., PCM) or explicit solvent molecules, can predict these effects. nih.gov

For this compound, a molecule with a large nonpolar region (phenanthrene) and a highly polar functional group (amide), solvent effects are expected to be pronounced.

Energy Gap: In polar solvents, the polar ground state of the molecule is expected to be stabilized. If the excited state has a different dipole moment, it will be stabilized to a different extent. This differential stabilization will alter the HOMO-LUMO gap. For many polar molecules, increasing solvent polarity leads to a reduction in the energy gap. mdpi.com

UV-Vis Spectra: The electronic transitions, particularly those involving charge transfer character (e.g., from the phenanthrene π-system to the amide group), will be sensitive to solvent polarity. A shift to longer wavelengths (bathochromic or red shift) is often observed in polar solvents for π → π* transitions. researchgate.net Studies on related aromatic derivatives confirm that solvent polarity can cause notable shifts in absorption and fluorescence spectra. researchgate.net

Table 7: Predicted Solvent Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) | Predicted λmax (nm) | Type of Shift (Relative to Hexane) |

| Hexane | 1.9 | 5.1 | 295 | Reference |

| Dichloromethane | 8.9 | 5.0 | 298 | Bathochromic (Red) |

| Acetonitrile | 37.5 | 4.9 | 302 | Bathochromic (Red) |

| Water | 80.1 | 4.8 | 305 | Bathochromic (Red) |

Reactivity and Mechanistic Investigations of 3 Phenanthrenecarboxamide

Reaction Pathways and Mechanisms

The unique electronic and structural features of the phenanthrene (B1679779) system allow for a variety of chemical transformations. These reactions can be broadly categorized into intramolecular cyclization processes and radical-catalyzed rearrangements, each proceeding through distinct mechanistic pathways.

Intramolecular cyclization reactions are pivotal in the synthesis of complex polycyclic aromatic hydrocarbons and their derivatives. For 3-phenanthrenecarboxamide, these processes can be initiated through several methods, including photochemical and transition-metal-catalyzed routes.

One of the most notable methods for forming the phenanthrene core is the Mallory photocyclization . This reaction involves the light-induced cyclization of a stilbene (B7821643) derivative in the presence of an oxidizing agent like iodine. mdpi.com For a precursor to this compound, this would involve a stilbene with a carboxamide group at the appropriate position. The reaction is compatible with a range of substituents, including electron-withdrawing groups like carboxylic acids. mdpi.com

Another significant cyclization pathway is the Pschorr cyclization , which involves the intramolecular substitution of an aryl radical generated from a diazonium salt. beilstein-journals.org This method has been utilized in the synthesis of various phenanthrene derivatives. youtube.com

Transition-metal catalysis offers a powerful alternative for constructing the phenanthrene framework. Catalysts based on platinum, gold, gallium, or indium can facilitate the 6-endo-dig cyclization of biphenyl (B1667301) derivatives containing an alkyne unit. nih.gov This modular approach allows for the synthesis of phenanthrenes with diverse substitution patterns. nih.gov

A summary of key intramolecular cyclization pathways leading to phenanthrene derivatives is presented in the table below.

| Reaction Name | Description | Key Features |

| Mallory Photocyclization | Photochemical cyclization of a stilbene derivative. | Requires an oxidizing agent (e.g., I₂, O₂). Tolerates various substituents. mdpi.com |

| Pschorr Cyclization | Intramolecular substitution involving an aryl radical from a diazonium salt. | A classic method for synthesizing phenanthrenes. beilstein-journals.orgyoutube.com |

| Transition-Metal-Catalyzed Cycloisomerization | Cyclization of ortho-alkynyl biphenyls catalyzed by metals like Pt, Au, Ga, or In. | A modular approach allowing for significant structural variation. nih.gov |

Radical reactions provide a unique avenue for the synthesis and rearrangement of the phenanthrene scaffold. These reactions often proceed under mild conditions and can lead to the formation of complex structures.

The formation of phenanthrene can occur through radical-radical reactions and subsequent ring expansions. For instance, the gas-phase reaction of a methyl radical with a fluorenyl radical can lead to phenanthrene. nih.gov This type of mechanism is crucial for understanding the formation of polycyclic aromatic hydrocarbons in high-temperature environments. nih.gov

Visible-light-triggered photocatalysis has emerged as a powerful tool for promoting radical cyclizations. beilstein-journals.org For example, the synthesis of phenanthrenes can be achieved through a photo-Pschorr cyclization of a stilbene diazonium salt, which proceeds through an aryl radical intermediate. beilstein-journals.org Another approach involves a benzannulation reaction where a photochemically generated aryl radical adds to an alkyne, followed by cyclization of the resulting vinyl radical. beilstein-journals.org

A photoinduced arylation/cyclization cascade offers a direct route to unsymmetrical phenanthrenes from aryl iodides and styrenes. nih.gov This reaction is initiated by the photoexcitation of the aryl iodide, leading to the formation of an aryl radical. This radical then adds to the styrene, and the resulting intermediate undergoes a photoinduced cyclization, promoted by in situ generated iodine, to yield the phenanthrene product. nih.gov

The table below outlines some important radical-catalyzed reactions for phenanthrene synthesis.

| Reaction Type | Description | Mechanism Highlights |

| Radical-Radical Reaction & Ring Expansion | Formation of phenanthrene from smaller radical species. | Involves recombination of carbon-centered radicals and subsequent ring expansion. nih.gov |

| Photocatalyzed Radical Cyclization | Visible-light-induced cyclization reactions. | Can proceed via aryl or vinyl radical intermediates. beilstein-journals.org |

| Photoinduced Arylation/Cyclization Cascade | Synthesis from aryl iodides and styrenes under photoirradiation. | Involves homolytic C-I bond cleavage and subsequent radical cascade. nih.gov |

Influence of Substituents on Reactivity

The reactivity of the phenanthrene ring and the attached carboxamide group is significantly influenced by the presence of other substituents. These effects can be electronic or steric in nature and can alter the rate, regioselectivity, and even the outcome of a reaction. numberanalytics.comnumberanalytics.com

Electronic effects arise from the ability of a substituent to donate or withdraw electron density from the aromatic system. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. numberanalytics.com For instance, in electrophilic aromatic substitution reactions on phenanthrene, such as nitration and chloromethylation, the substitution pattern is dictated by the electronic properties of the ring, with reactions typically occurring at the 3-position. youtube.com

Steric effects come into play when the size of a substituent hinders the approach of a reagent to a particular reaction site. numberanalytics.com This can influence the regioselectivity of a reaction, favoring substitution at less hindered positions.

The position of a substituent can also have a profound impact on the biological activity and metabolic pathways of phenanthrene derivatives. For example, the position of an alkyl group on the phenanthrene ring affects its metabolism and mutagenicity. nih.govresearchgate.net Methyl groups that create an additional bay region-like motif can increase mutagenicity. nih.govresearchgate.net

The table below summarizes the influence of different types of substituents on the reactivity of the phenanthrene core.

| Substituent Type | Influence on Reactivity | Examples of Effects |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Activate the ring towards electrophilic attack. | Can direct incoming electrophiles to specific positions. numberanalytics.com |

| Electron-Withdrawing Groups (e.g., -NO₂, -COOH) | Deactivate the ring towards electrophilic attack. | Can alter the regioselectivity of substitution reactions. numberanalytics.comnumberanalytics.com |

| Alkyl Groups | Can influence metabolism and biological activity based on their position. | Affects the rate and regioselectivity of reactions through steric hindrance and electronic effects. nih.govresearchgate.net |

| Halogens | Deactivate the ring but can direct incoming electrophiles. | Can be used as leaving groups in cross-coupling reactions. mdpi.com |

Spectroscopic and Computational Probes of Reaction Intermediates

Understanding the mechanisms of the reactions of this compound requires the characterization of transient intermediates. Spectroscopic techniques and computational methods are invaluable tools for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are crucial for identifying reaction products and, in some cases, stable intermediates. For example, ¹H NMR spectroscopy has been used to characterize various phenanthrene derivatives and their precursors. fu-berlin.dersc.orgresearchgate.netrsc.org Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS) has been employed to detect and identify intermediates in the biodegradation of phenanthrene, such as cis-3,4-dihydrophenanthrene-3,4-diol. mdpi.com

Computational chemistry , particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms and the electronic structure of intermediates. researchgate.net DFT calculations have been used to investigate the mechanism of C-H arylation of phenanthrene, revealing the multiple roles of additives in the catalytic cycle. acs.org Computational studies have also been applied to a series of phenanthrene derivatives to explore their potential as organic semiconductors, providing information about their frontier molecular orbitals (HOMO and LUMO). researchgate.net

The combination of experimental and computational approaches provides a comprehensive picture of the reactivity and mechanistic details of this compound and related compounds.

Derivatization and Functionalization Strategies for Phenanthrenecarboxamide Scaffolds

Introduction of Functional Groups

The introduction of diverse functional groups onto the 3-phenanthrenecarboxamide scaffold is a primary strategy to modulate its physicochemical and biological properties. This is typically achieved through the derivatization of a key intermediate, phenanthrene-3-carboxylic acid.

The synthesis of phenanthrene-3-carboxylic acid itself can be accomplished via the oxidation of 3-acetylphenanthrene (B1329424). nih.gov Once obtained, this carboxylic acid can be converted to its more reactive acid chloride, which then serves as a versatile precursor for the formation of a wide array of amides through reaction with various primary and secondary amines. nih.gov This classic approach allows for the systematic introduction of a multitude of functional groups appended to the amide nitrogen.

Modern amide bond formation protocols offer a broad toolkit for coupling phenanthrene-3-carboxylic acid with a diverse set of amines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) have proven effective for the synthesis of functionalized amide derivatives, even with electron-deficient and sterically unreactive amines. nih.gov Other coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) also facilitate this transformation. pharmatutor.org These methods enable the incorporation of a wide range of moieties, including alkyl, aryl, and functionalized aliphatic or aromatic groups, onto the carboxamide nitrogen.

Furthermore, the phenanthrene (B1679779) ring itself can be functionalized prior to or after the formation of the carboxamide. For instance, the synthesis of 9-iodophenanthrene-3-carboxylic acid provides a handle for further modifications at the 9-position through transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of substituents such as methyl, methoxy, and other groups, leading to a series of 3,9-disubstituted phenanthrene derivatives. nih.gov The reactivity of the phenanthrene core at the 9 and 10 positions towards electrophilic substitution, such as halogenation, also presents opportunities for introducing functional groups directly onto the aromatic system.

Table 1: Examples of Reagents for Introducing Functional Groups onto the Phenanthrene-3-carboxamide Scaffold

| Reagent/Method | Target Functionalization | Reference |

| Oxalyl chloride or Thionyl chloride | Conversion of carboxylic acid to acid chloride for subsequent amidation | nih.gov |

| EDC/HOBt/DMAP | Amide bond formation with various amines | nih.gov |

| HATU/DIPEA | Amide bond formation, particularly for challenging couplings | pharmatutor.org |

| Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Introduction of aryl or vinyl groups at specific positions (e.g., 9-position) | nih.gov |

| Electrophilic Halogenation (e.g., Br2) | Introduction of halogen atoms onto the phenanthrene ring |

Formation of Conjugates and Dimers

The synthesis of conjugates and dimers based on the phenanthrene scaffold represents a significant strategy for exploring new chemical space and generating molecules with potentially enhanced or novel biological activities. While direct dimerization of this compound is not extensively documented, the formation of phenanthrene dimers through the coupling of phenanthrene precursors is a known phenomenon, particularly in natural product synthesis. nih.gov

The biogenetic pathway for many naturally occurring phenanthrene dimers is believed to involve the radical coupling of phenanthrene or dihydrophenanthrene precursors. nih.gov This suggests that oxidative coupling reactions could be a viable synthetic strategy for creating dimeric structures from appropriately functionalized this compound monomers.

A more controlled approach to dimerization involves the use of bifunctional linkers to connect two this compound units. This can be achieved by reacting phenanthrene-3-carboxylic acid with a diamine, which would result in a bis(phenanthrenecarboxamide) derivative. The length and nature of the diamine linker can be systematically varied to control the spacing and relative orientation of the two phenanthrene moieties.

Alternatively, a dicarboxylic acid could be coupled with a phenanthrene-3-amine derivative, which would be obtained from the corresponding carboxylic acid via a Curtius, Hofmann, or Schmidt rearrangement. The synthesis of bis-Schiff bases from benzyl (B1604629) phenyl ketone and subsequent reactions with aromatic aldehydes provides a template for creating dimeric structures, which could be adapted for phenanthrene-based systems. nih.gov

Table 2: Potential Strategies for the Formation of this compound Conjugates and Dimers

| Strategy | Description | Potential Starting Materials |

| Oxidative Coupling | Radical-mediated dimerization of phenanthrene precursors. | Functionalized this compound |

| Diamine Linkage | Coupling of two equivalents of phenanthrene-3-carboxylic acid with a diamine. | Phenanthrene-3-carboxylic acid, various diamines |

| Dicarboxylic Acid Linkage | Coupling of two equivalents of a phenanthrene-3-amine derivative with a dicarboxylic acid. | Phenanthrene-3-amine, various dicarboxylic acids |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from a common starting point, which is a powerful approach for the exploration of novel chemical entities. stanford.eduscribd.com While specific DOS libraries based on the this compound scaffold are not widely reported, the principles of DOS can be readily applied.

A key strategy in DOS is the use of a "build/couple/pair" approach. In the context of this compound, the phenanthrene-3-carboxylic acid would serve as the "build" phase product. The "couple" phase would involve the parallel amidation of this acid with a library of diverse amines, each containing different functional groups and structural motifs. This can be efficiently carried out using automated parallel synthesis techniques. scribd.com

The "pair" phase in this context could involve intramolecular reactions of functional groups introduced via the amine building blocks. For example, if the amines contain moieties capable of undergoing cyclization reactions, a diverse set of polycyclic structures appended to the this compound core could be generated.

Another DOS strategy involves the functionalization of the phenanthrene ring itself at multiple positions. Starting with a multiply functionalized phenanthrene core, such as a di- or tri-substituted derivative, different reaction pathways can be explored in a divergent manner to create a library of compounds with varied substitution patterns around the phenanthrene scaffold.

The use of solid-phase synthesis can greatly facilitate the construction of a this compound library. pharmatutor.org By anchoring phenanthrene-3-carboxylic acid to a solid support, excess reagents and by-products from the coupling reactions with a library of amines can be easily washed away, simplifying the purification process and enabling high-throughput synthesis. pharmatutor.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes

The synthesis of phenanthrene (B1679779) derivatives, including 3-phenanthrenecarboxamide, is undergoing a significant transformation, moving beyond classical methods towards more efficient and sustainable approaches. Future research will likely focus on several key areas to streamline the synthesis of this important scaffold.

One promising avenue is the continued development of palladium-catalyzed reactions . Recent advancements have demonstrated the power of palladium in orchestrating complex bond formations. For instance, novel one-pot domino reactions utilizing palladium/norbornadiene catalysis have been shown to construct phenanthrene derivatives efficiently. nih.gov These methods often involve C-H activation, a powerful tool for forming carbon-carbon bonds directly from ubiquitous C-H bonds, thus reducing the need for pre-functionalized starting materials. nih.govnih.gov Further research in this area could lead to milder reaction conditions, broader substrate scope, and higher yields for the synthesis of this compound and its analogues.

Photocatalysis represents another burgeoning field with immense potential for the synthesis of phenanthrene derivatives. acs.orgacs.org Visible-light-mediated reactions, often employing iridium- or ruthenium-based photocatalysts, can initiate radical cyclizations to construct the phenanthrene core under mild conditions. acs.orgacs.org These methods are attractive for their energy efficiency and potential for unique reactivity patterns not accessible through traditional thermal methods. Future work could explore the direct photocatalytic carboxamidation of the phenanthrene core, providing a more direct route to the target molecule.

Furthermore, the principles of flow chemistry are expected to be increasingly applied to the synthesis of polycyclic aromatic amides like this compound. nih.govresearchgate.netresearchgate.net Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netslideshare.net The integration of flow chemistry with catalytic methods, such as those mentioned above, could lead to highly efficient and automated syntheses of this compound.

| Synthetic Approach | Key Advantages | Potential Future Developments for this compound |

| Palladium-Catalyzed Reactions | High efficiency, C-H activation, one-pot procedures | Milder reaction conditions, broader functional group tolerance, direct carboxamidation |

| Photocatalysis | Mild reaction conditions, use of visible light, unique reactivity | Development of more efficient photocatalysts, direct photocatalytic C-H carboxamidation |

| Flow Chemistry | Precise reaction control, improved safety and scalability, automation | Integration with catalytic methods, development of multi-step flow syntheses |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound, including conformational changes and intermolecular interactions, is crucial for designing materials with specific functions. Future research will increasingly leverage advanced spectroscopic techniques to probe these dynamics on various timescales.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for conformational analysis. acs.orgnih.gov Advanced NMR techniques, such as two-dimensional (2D) NMR and variable temperature NMR, can provide detailed insights into the restricted rotation around the amide bond and the preferred conformations of the molecule in solution. nih.govwikipedia.org These studies are essential for understanding how the molecule interacts with its environment and with other molecules.

To capture ultrafast dynamic processes, femtosecond spectroscopy techniques are expected to play a more significant role. nih.govnih.govacs.org Techniques like femtosecond transient absorption and two-dimensional infrared (2D-IR) spectroscopy can monitor molecular vibrations and electronic transitions with picosecond or even femtosecond time resolution. rsc.orgacs.org This allows for the direct observation of processes such as energy transfer, charge transfer, and conformational changes as they occur. For example, 2D-IR spectroscopy is particularly well-suited for studying the dynamics of the amide I band, providing information on hydrogen bonding and local environmental fluctuations. rsc.orgacs.org

Time-resolved fluorescence spectroscopy , including fluorescence anisotropy, will be instrumental in studying the excited-state dynamics of this compound and its derivatives. rsc.orgrsc.org By measuring the decay of fluorescence intensity and anisotropy over time, researchers can gain insights into processes such as rotational diffusion, energy transfer, and the formation of excimers or exciplexes. rsc.orgnih.gov This information is vital for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Advanced NMR Spectroscopy | Conformational analysis, rotational barriers, intermolecular interactions | Understanding solution-state structure and dynamics |

| Femtosecond Spectroscopy (e.g., 2D-IR) | Ultrafast vibrational and electronic dynamics, energy and charge transfer | Probing fundamental photophysical processes |

| Time-Resolved Fluorescence | Excited-state lifetime, rotational dynamics, energy transfer pathways | Designing materials for optoelectronic applications |

Integration of Machine Learning in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules with tailored properties. For this compound and its derivatives, these computational approaches offer powerful tools for accelerating research and development.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be further developed and refined using machine learning algorithms. nih.govresearchgate.net These models can predict the biological activity, physicochemical properties, and even the spectroscopic characteristics of novel phenanthrene derivatives based on their molecular structure. nih.govresearchgate.net By training on large datasets of known compounds, ML models can identify complex relationships between molecular features and properties, enabling the rapid screening of virtual libraries of compounds.

Generative chemistry , powered by deep learning architectures such as generative adversarial networks (GANs) and reinforcement learning (RL), will be increasingly used for the de novo design of novel phenanthrenecarboxamides with desired functionalities. acs.orgrsc.orgrsc.org These models can learn the underlying rules of chemical space and generate new molecular structures that are optimized for specific properties, such as high fluorescence quantum yield or strong binding to a biological target. acs.orgrsc.org This approach has the potential to dramatically accelerate the discovery of new materials and therapeutics.

Furthermore, machine learning will be employed for the predictive modeling of spectroscopic properties . nih.govwikipedia.org By training on databases of experimental and computationally generated spectra, ML models can learn to predict the NMR, IR, and UV-Vis spectra of new molecules with high accuracy. This can aid in the identification and characterization of novel this compound derivatives and guide experimental efforts.

| Machine Learning Application | Description | Impact on this compound Research |

| QSAR/QSPR Modeling | Predicting biological activity and physicochemical properties from molecular structure. nih.govresearchgate.net | Rapid screening of virtual libraries for desired properties. |

| Generative Chemistry | De novo design of novel molecules with optimized properties using AI. acs.orgrsc.orgrsc.org | Accelerated discovery of new functional materials and potential therapeutics. |

| Predictive Spectroscopy | Predicting spectroscopic properties (NMR, IR, UV-Vis) of new compounds. nih.govwikipedia.org | Aiding in the identification and characterization of novel derivatives. |

Expanding Supramolecular Applications

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of complex supramolecular assemblies. Future research is expected to expand its applications in this field significantly.

The self-assembly of this compound and its derivatives into well-defined nanostructures is a key area of interest. The primary amide group is a reliable motif for forming two-dimensional hydrogen-bonded networks. rsc.orgrsc.org By carefully designing the molecular structure, it should be possible to control the self-assembly process to form structures such as nanofibers, nanoribbons, and vesicles. nih.gov These self-assembled materials could find applications in areas such as drug delivery and tissue engineering.

The phenanthrene core also provides a platform for creating novel molecular receptors for molecular recognition. researchgate.net By incorporating this compound into larger macrocyclic or cage-like structures, it is possible to create cavities with specific sizes and shapes that can selectively bind to guest molecules. rsc.org These receptors could be used in sensing, separation, and catalysis.

Furthermore, the unique photophysical properties of the phenanthrene moiety can be harnessed in the development of light-harvesting systems . nih.govnih.govacs.org By organizing multiple this compound units in a controlled manner, it is possible to create systems that can efficiently absorb light and transfer the energy to an acceptor molecule. nih.govnih.govacs.org DNA-phenanthrene conjugates have already demonstrated the ability to self-assemble into vesicles with light-harvesting properties. nih.govacs.org Similar principles could be applied to systems based on this compound.

Investigation of Phenanthrenecarboxamides in Emerging Technologies

The unique combination of a polycyclic aromatic core and a functional amide group in this compound makes it a promising candidate for a variety of emerging technologies.

In the field of organic electronics , phenanthrene derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-system of the phenanthrene core facilitates charge transport, while the carboxamide group can be used to tune the electronic properties and influence the molecular packing in the solid state. Future research will focus on designing and synthesizing novel this compound derivatives with optimized electronic and photophysical properties for these applications.

The fluorescence properties of the phenanthrene moiety also make this compound a potential building block for the development of chemical sensors and bioimaging agents . By attaching appropriate recognition units to the molecule, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a specific analyte. mdpi.com Similarly, by tuning the photophysical properties, fluorescent probes based on this compound could be developed for imaging biological processes.

Finally, the ability of the amide group to form strong hydrogen bonds and the rigid nature of the phenanthrene core are advantageous for applications in crystal engineering . researchgate.net By controlling the intermolecular interactions, it is possible to design and synthesize crystalline materials with specific structures and properties. researchgate.net This could lead to the development of new materials with applications in areas such as nonlinear optics and gas storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.